2-Benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one
Overview
Description
2-Benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one is a complex organic compound with a unique structure that includes a benzoyl group attached to an octahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzoyl chloride with an octahydroisoquinoline derivative in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzoyl group or other substituents on the isoquinoline core can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group can facilitate binding to specific sites, while the isoquinoline core may interact with other parts of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzoyl-1,3-dithiane
- 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
- (4aS,8aS)-2-Benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one
Uniqueness
2-Benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one is unique due to its specific structural features, such as the combination of a benzoyl group with an octahydroisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-15-7-6-14-11-17(9-8-13(14)10-15)16(19)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZFDJVZOKTWRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1CN(CC2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324190 | |
Record name | NSC405983 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7511-21-9 | |
Record name | NSC405983 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC405983 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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